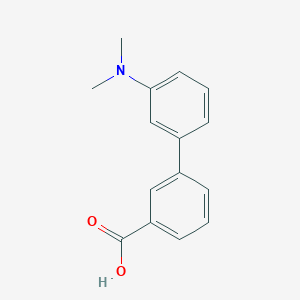

3'-(Dimethylamino)biphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-[3-(dimethylamino)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(2)14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(17)18/h3-10H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKUVSHRCBIVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653496 | |

| Record name | 3'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181320-54-6 | |

| Record name | 3'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki coupling is a widely used method for biphenyl synthesis, involving the reaction between an aryl boronic acid and an aryl halide under palladium catalysis.

-

- 3-boronobenzoic acid (aryl boronic acid bearing the carboxylic acid group)

- 3-bromo-N,N-dimethylaniline (aryl halide with dimethylamino substituent)

-

- Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

- Base such as potassium carbonate or sodium carbonate

- Solvents: mixtures of water and organic solvents like tetrahydrofuran or dioxane

-

- Reflux under nitrogen atmosphere to prevent oxidation

- Reaction times vary from several hours to overnight

Outcome :

- Formation of 3'-(dimethylamino)biphenyl-3-carboxylic acid in moderate to high yields

This method is favored due to its mild conditions and tolerance of functional groups such as amino and carboxylic acid moieties.

Amination of Biphenyl Precursors

In some routes, the biphenyl core bearing a carboxylic acid is first synthesized, followed by selective amination to introduce the dimethylamino group.

Method :

- Starting from 3-bromobiphenyl-3-carboxylic acid, nucleophilic aromatic substitution or palladium-catalyzed amination can be employed.

- Dimethylamine or its salts are used as the amination agent.

-

- Palladium catalysts with phosphine ligands

- Bases such as potassium carbonate

- Solvents like ethanol or isopropanol

-

- Elevated temperatures (80–120 °C)

- Inert atmosphere to avoid side reactions

Notes :

- This method requires careful control to avoid over-substitution or degradation of the carboxylic acid group.

Reduction and Functional Group Transformations

In some patented methods for related biphenyl compounds, reduction and hydrolysis steps are integrated to transform precursor groups into the desired dimethylamino and carboxylic acid functionalities.

Example :

- Starting from 3'-nitro-biphenyl-3-carboxylic acid derivatives

- Reduction of the nitro group to amine using chemical reducing agents (e.g., hydrogenation over Pd/C or chemical reductants)

- Subsequent methylation of the amino group to dimethylamino via methylating agents like formaldehyde and formic acid (Eschweiler–Clarke methylation)

-

- Ester intermediates are hydrolyzed under basic or acidic conditions to yield the free carboxylic acid

Reagents :

- Reducing agents: Pd/C with hydrogen gas, or chemical reductants such as tin(II) chloride

- Methylation reagents: formaldehyde, formic acid, methyl iodide (depending on the method)

- Hydrolysis agents: sodium hydroxide or hydrochloric acid

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki Coupling | 3-boronobenzoic acid + 3-bromo-N,N-dimethylaniline | Pd(PPh3)4, K2CO3, THF/H2O | Reflux, N2 atmosphere, 6-12 h | 70-85 | Mild, functional group tolerant |

| Palladium-Catalyzed Amination | 3-bromobiphenyl-3-carboxylic acid + dimethylamine | Pd catalyst, K2CO3, ethanol | 80–120 °C, inert atmosphere | 60-75 | Requires temperature control |

| Reduction + Methylation + Hydrolysis | 3'-nitro-biphenyl-3-carboxylic acid derivatives | Pd/C, H2; formaldehyde, formic acid; NaOH | Room temp to reflux, multiple steps | 50-70 | Multi-step, allows introduction of dimethylamino |

Research Findings and Considerations

The Suzuki coupling method is the most straightforward and commonly reported approach for synthesizing this compound, providing good yields and selectivity.

Palladium-catalyzed amination methods require optimization to prevent side reactions and maintain the integrity of the carboxylic acid group.

Reduction and methylation steps, while more laborious, allow for the introduction of the dimethylamino group from nitro precursors, offering an alternative when direct amination is challenging.

Solvent choice and base selection critically influence reaction efficiency and product purity.

Use of inert atmospheres (nitrogen or argon) is standard to avoid oxidation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

3’-(Dimethylamino)biphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives .

Scientific Research Applications

Pharmaceutical Development

3'-(Dimethylamino)biphenyl-3-carboxylic acid is primarily explored for its potential in drug development. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for the synthesis of pharmaceutical agents, particularly in the realm of anti-cancer drugs. Research indicates that compounds with similar structures can exhibit significant biological activity, including anti-tumor effects .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can participate in various reactions, such as:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. This compound can act as a coupling partner due to its reactive functional groups.

- Nucleophilic Substitution Reactions : The presence of the carboxylic acid group makes it suitable for nucleophilic substitutions, leading to the formation of diverse derivatives that may have enhanced biological properties.

Material Science

In material science, this compound has potential applications in developing new materials with specific electronic or optical properties. Its ability to form stable complexes with metals can be exploited in creating advanced materials for electronics or photonics .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a standard reference material for developing and validating analytical methods. Its distinct chemical properties allow researchers to calibrate instruments and ensure accurate measurements in various assays.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer activity of derivatives of this compound. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This highlights the compound's potential as a lead structure in anticancer drug development.

Case Study 2: Synthesis of Novel Compounds

Research conducted on the synthetic routes involving this compound demonstrated its effectiveness as a building block for synthesizing novel compounds through palladium-catalyzed reactions. The study reported high yields and purity of products, showcasing its utility in organic synthesis.

Mechanism of Action

The mechanism of action of 3’-(Dimethylamino)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, affecting their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules .

Biological Activity

3'-(Dimethylamino)biphenyl-3-carboxylic acid is a biphenyl derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a dimethylamino group and a carboxylic acid, suggests various mechanisms of action that could influence biological systems. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This structure includes:

- A biphenyl core, which is known for its stability and ability to interact with various biological targets.

- A dimethylamino group that enhances lipophilicity, facilitating cellular membrane penetration.

- A carboxylic acid group that may participate in hydrogen bonding and ionic interactions with biomolecules.

Research indicates that this compound interacts with several enzymes and proteins, influencing metabolic pathways. Its ability to modulate enzyme activity suggests it may act as an inhibitor or activator depending on the context of its application.

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents |

| pKa | Approximately 4.5 (indicative of acidic behavior) |

| Lipophilicity | High (due to dimethylamino group) |

Cellular Effects

Studies have shown that this compound can affect various cellular functions. It modulates cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to influence the activity of key signaling molecules involved in cell proliferation and apoptosis .

Case Study: Modulation of Signaling Pathways

In a laboratory study, this compound was applied to cultured human cancer cells. The results indicated a significant alteration in the expression of genes associated with apoptosis and cell cycle regulation. This suggests potential use in cancer therapeutics by promoting programmed cell death in malignant cells.

The molecular mechanisms by which this compound exerts its effects are multifaceted:

- Binding Interactions : The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their functions.

- Influence on Gene Expression : By modulating transcription factors, it can alter the expression levels of target genes involved in critical cellular processes .

- Stability and Degradation : The compound's stability under physiological conditions affects its long-term activity; studies indicate that degradation products may also possess biological activity.

Therapeutic Potential

Given its biological activities, this compound is being investigated for various therapeutic applications:

- Anticancer Agents : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer treatment.

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammatory responses, making it relevant for conditions like arthritis.

Table 2: Potential Therapeutic Applications

| Application | Mechanism |

|---|---|

| Cancer Treatment | Induction of apoptosis |

| Anti-inflammatory | Modulation of inflammatory pathways |

| Antimicrobial | Inhibition of bacterial growth |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent positions, molecular weights, and key functional groups:

*Calculated based on 3-biphenylcarboxylic acid backbone.

Key Observations :

Spectral Data Comparison

IR and MS data highlight functional group signatures:

Key Trends :

- Carboxylic acids show strong C=O stretches near 1700–1730 cm⁻¹.

- Dimethylamino groups may exhibit C-N stretches near 1265 cm⁻¹, overlapping with ether C-O stretches .

Q & A

Q. What synthetic routes are commonly employed for preparing 3'-(Dimethylamino)biphenyl-3-carboxylic acid, and what analytical techniques confirm its structural integrity?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl core, followed by functionalization of the dimethylamino and carboxylic acid groups. Key steps include:

- Coupling Optimization: Use palladium catalysts for biphenyl bond formation, monitoring reaction progress via TLC or HPLC.

- Characterization: Employ ¹H/¹³C-NMR to verify aromatic proton environments and substituent positions. IR spectroscopy identifies carboxyl C=O stretching (~1700 cm⁻¹) and dimethylamino N-H vibrations (~2800 cm⁻¹). Melting point analysis (e.g., 164–169°C for analogous biphenylcarboxylic acids ) ensures purity.

Q. What physicochemical properties of this compound are critical for experimental design?

Methodological Answer:

- Solubility: The compound is likely polar due to the carboxylic acid and dimethylamino groups, requiring polar aprotic solvents (e.g., DMF, DMSO) for reactions.

- Stability: Monitor pH-dependent degradation; carboxylic acids can form anhydrides at low pH (3.5–4.5) with carbodiimides like EDC .

- Melting Point: Compare against analogs (e.g., 3-biphenylcarboxylic acid: 164–169°C ) to assess crystallinity and purity.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H-NMR detects aromatic protons (δ 6.8–8.0 ppm) and dimethylamino singlet (δ ~2.8 ppm). ¹³C-NMR confirms carboxyl carbon (~170 ppm) and biphenyl carbons.

- IR Spectroscopy: Look for carboxyl O-H (2500–3300 cm⁻¹, broad) and C=O (1680–1720 cm⁻¹) stretches.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₅NO₂: theoretical ~241.11 g/mol).

Advanced Research Questions

Q. How does the dimethylamino group influence reactivity in nucleophilic acyl substitution compared to non-substituted analogs?

Methodological Answer: The dimethylamino group acts as an electron-donating substituent, altering electron density on the biphenyl system:

- Enhanced Reactivity: The meta-dimethylamino group may increase carboxylate nucleophilicity at low pH, accelerating anhydride formation with EDC .

- Steric Effects: Bulky substituents could hinder coupling efficiency; compare reaction rates with unsubstituted biphenylcarboxylic acids (e.g., 4-biphenylcarboxylic acid ).

Q. What strategies mitigate N-acylurea formation during carbodiimide-mediated coupling reactions?

Methodological Answer: N-acylurea is a common side product when using EDC. Mitigation strategies include:

- pH Control: Maintain reaction pH 3.5–4.5 to optimize EDC activity while minimizing urea byproduct formation .

- Additive Use: Include N-hydroxysuccinimide (NHS) to stabilize active esters, reducing N-acylurea formation.

- Reaction Monitoring: Use ¹³C-NMR to detect intermediates (e.g., anhydrides at ~170 ppm) and quantify side products .

Q. How should researchers troubleshoot contradictory reaction yields in amidation attempts?

Methodological Answer: Systematically investigate variables:

- Coupling Agent Stability: EDC degrades rapidly below pH 3.5; verify pH stability via kinetic assays .

- Substrate Cyclizability: Cyclizable carboxyl groups (e.g., maleic acid) form anhydrides faster than non-cyclizable analogs (e.g., fumaric acid), affecting yield .

- Byproduct Analysis: Use LC-MS to identify N-acylurea (m/z ~241 + urea mass) and optimize reagent stoichiometry.

Q. How do structural modifications (e.g., halogenation) of biphenylcarboxylic acids affect bioactivity or reactivity?

Methodological Answer:

- Comparative Studies: Synthesize halogenated analogs (e.g., 3-bromophenylacetic acid ) and test reactivity in coupling reactions.

- Bioactivity Screening: Use SAR studies to evaluate how electron-withdrawing groups (e.g., -Br) influence interactions with biological targets (e.g., enzymes).

Q. What computational methods predict the acid’s behavior in different solvent systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in polar vs. non-polar solvents to predict solubility.

- DFT Calculations: Analyze frontier molecular orbitals to assess nucleophilicity of the carboxyl group and dimethylamino electronic effects.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for biphenylcarboxylic acid derivatives?

Methodological Answer:

- Purity Assessment: Re-crystallize samples and compare DSC thermograms with literature (e.g., 3-biphenylcarboxylic acid: 164–169°C ).

- Polymorphism Screening: Use X-ray crystallography to identify crystal forms affecting melting behavior.

Q. Why do carbodiimide-mediated reactions with this compound show variable efficiency across studies?

Methodological Answer:

- Cyclizable vs. Non-cyclizable Carboxyls: Cyclizable structures (e.g., maleic acid) form reactive anhydrides, while non-cyclizable analogs (e.g., fumaric acid) require excess EDC, increasing side reactions .

- pH Gradients: Use in-situ pH monitoring to ensure optimal EDC activity (pH 3.5–4.5) and avoid localized acidic zones .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Carbodiimide-Mediated Coupling

| Parameter | Optimal Range | Monitoring Technique | Reference |

|---|---|---|---|

| pH | 3.5–4.5 | pH-stat titration | |

| EDC:Carboxyl Molar Ratio | 1.2:1 | ¹³C-NMR (anhydride detection) | |

| Reaction Time | 2–4 hours | TLC/HPLC |

Q. Table 2: Diagnostic Spectroscopic Peaks

| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | 170 (¹³C) | 1680–1720 (C=O) |

| Dimethylamino | 2.8 (¹H, singlet) | 2800–2900 (C-N) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.